Piperidin-4-ylmethanol (IUPAC name) PubChem, National Institutes of Health: )
4-Piperidinemethanol is a small organic molecule containing a piperidine ring (a six-membered nitrogen-containing ring) and a hydroxymethyl group (CH₂OH). It is a colorless liquid at room temperature Fisher Scientific: .
While not extensively researched, the synthesis of 4-piperidinemethanol has been described in scientific literature. One method involves the reductive amination of 4-piperidinone using sodium borohydride Organic Syntheses, American Chemical Society: .
4-Piperidinemethanol primarily serves as a building block for the synthesis of more complex molecules relevant to scientific research. Here are some examples:
4-Piperidinemethanol is classified as a corrosive and should be handled with appropriate safety precautions VWR International: . It is crucial to wear personal protective equipment such as gloves, safety glasses, and a lab coat when working with this chemical. Additionally, proper ventilation should be ensured in the workplace.
4-Piperidinemethanol, with the chemical formula C₆H₁₃NO and CAS number 6457-49-4, is an organic compound belonging to the class of amino alcohols. It features both an amino group and a hydroxyl group, making it a significant compound in medicinal chemistry. The structure consists of a piperidine ring substituted with a hydroxymethyl group at the fourth position. This compound is typically a solid at room temperature, with a melting point ranging from 57 to 61 °C and a boiling point of approximately 120 °C at reduced pressure .
Currently, there is no scientific research readily available that explores the specific mechanism of action of 4-piperidinemethanol in biological systems.
4-Piperidinemethanol exhibits notable biological activities, primarily due to its structural characteristics:
Several synthetic routes have been developed for producing 4-piperidinemethanol:
These methods highlight the versatility and accessibility of synthesizing 4-piperidinemethanol in laboratory settings.
The applications of 4-piperidinemethanol span various fields:
Studies on the interactions of 4-piperidinemethanol with biological systems indicate:
Several compounds share structural similarities with 4-piperidinemethanol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Piperidinylethanol | Amino Alcohol | Shorter carbon chain; different biological activity |
N-Boc-4-Piperidinemethanol | Protected Amino Alcohol | More stable for synthesis; used in drug development |
4-Hydroxypiperidine | Hydroxylated Piperidine | Lacks the methylene bridge; different reactivity |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of 4-piperidinemethanol within this class of compounds.
Corrosive